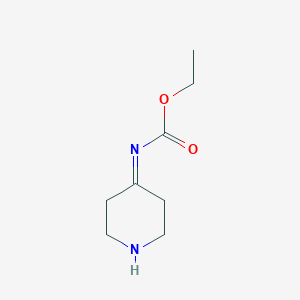

ethyl N-piperidin-4-ylidenecarbamate

Description

Ethyl N-piperidin-4-ylidenecarbamate is a piperidine-derived carbamate compound characterized by a piperidine ring substituted with a carbamate group at the 4-position and an ethyl ester moiety.

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl N-piperidin-4-ylidenecarbamate |

InChI |

InChI=1S/C8H14N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h9H,2-6H2,1H3 |

InChI Key |

UVXYFLCKNLYJMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N=C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl N-piperidin-4-ylidenecarbamate involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be scaled up for industrial production by optimizing reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Ethyl N-piperidin-4-ylidenecarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-piperidin-4-ylidenecarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-piperidin-4-ylidenecarbamate involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, modulating their activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine derivatives exhibit diverse biological and chemical profiles depending on substituents. Below is a comparative analysis of ethyl N-piperidin-4-ylidenecarbamate with structurally related compounds:

Ethyl 2-(Piperidin-4-yl)acetate

- Structure : Features a piperidine ring with an ethyl acetate group at the 4-position.

- Key Properties: Molecular weight: 185.24 g/mol Log P (octanol-water): 0.98 (moderate lipophilicity) Solubility: 12.3 mg/mL in water, enhanced in organic solvents .

- Applications : Used as an intermediate in organic synthesis. Its ester group offers hydrolytic stability compared to carbamates, which may degrade under acidic/basic conditions .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

- Structure : Piperidine core with four methyl groups and variable ester chain lengths (C1–C9).

- Key Properties :

- Contrast : this compound lacks methyl groups, reducing steric protection but increasing reactivity for nucleophilic substitution .

N-(4-Methylpiperazin-4-ium-1-yl)dithiocarbamate Sesquihydrate

- Structure : Piperazine derivative with dithiocarbamate and methyl groups.

- Key Properties :

BD 1008 and 4-IBP (Sigma Receptor Ligands)

- Structure : Piperidine rings with halogenated aryl substituents (e.g., dichlorophenyl in BD 1008).

- Key Properties :

Physicochemical and Pharmacokinetic Data Table

| Compound | Molecular Weight (g/mol) | Log P | Solubility (mg/mL) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound* | ~182.22 | ~1.1 | ~10 (aqueous) | Carbamate, ethyl ester | Drug intermediate |

| Ethyl 2-(piperidin-4-yl)acetate | 185.24 | 0.98 | 12.3 | Ester | Organic synthesis |

| BD 1008 | 512.19 | 4.5 | <1 (aqueous) | Dichlorophenyl, pyrrolidine | Sigma receptor ligand |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 227.35 | 2.8 | 5.2 (ethanol) | Methyl, acetate | Polymer stabilizer |

*Estimated based on structural analogs .

Limitations and Knowledge Gaps

- Direct pharmacological data for this compound are absent in the provided evidence.

- Stability studies under physiological conditions (e.g., pH, temperature) are needed to assess its viability in drug formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.